

L-Citronellol: An Acyclic Monoterpenoid Alcohol

- A Technical Guide

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Compound of Interest

Compound Name: *L-Citronellol*

Cat. No.: *B1674659*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Citronellol, a naturally occurring acyclic monoterpenoid alcohol, is a significant constituent of essential oils from various aromatic plants, most notably rose and geranium. Beyond its well-established use in the fragrance and cosmetic industries, **L-Citronellol** has garnered increasing attention from the scientific community for its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of **L-Citronellol**, focusing on its physicochemical properties, synthesis, and biological effects relevant to drug discovery and development. Detailed experimental protocols for its synthesis and analysis are provided, alongside a comprehensive summary of its quantitative biological data. Furthermore, this guide elucidates the molecular mechanisms underlying its anticancer and vasodilatory effects through detailed signaling pathway diagrams.

Physicochemical Properties of L-Citronellol

L-Citronellol, with the chemical formula $C_{10}H_{20}O$, is a colorless to pale yellow oily liquid.[1] It possesses a characteristic fresh, floral, and rosy odor.[2] The physicochemical properties of **L-Citronellol** are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₀ O	[3]
Molecular Weight	156.27 g/mol	[3]
CAS Number	7540-51-4	[4]
Appearance	Colorless, clear liquid	[5]
Odor	Floral, fresh, rose-like	[5]
Boiling Point	224-225 °C	[1][3]
Melting Point	< -20 °C	[1]
Density	0.848 - 0.858 g/cm ³ at 25 °C	[5]
Refractive Index	1.449 - 1.459 at 20 °C	[5]
Optical Rotation	-5.5° to -3.5°	[5]
Flash Point	102.22 °C	[5]
Solubility	Soluble in alcohols and organic solvents; slightly soluble in water.	[3][4]
logP (Octanol/Water Partition Coefficient)	3.91	[1]

Biological Activities and Toxicity

L-Citronellol exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.

Cytotoxicity and Anticancer Activity

L-Citronellol has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for **L-Citronellol** against several human cancer cell lines are presented in Table 2.

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	Incubation Time (h)	Reference
A549	Non-small cell lung cancer	54.02	48	[6]
NCI-H1299	Non-small cell lung cancer	40.64	48	[6]
NCI-H23	Non-small cell lung cancer	52.51	48	[6]
BT-20	Breast cancer	45.84	48	[6]
PC3	Prostate cancer	50.1	48	[6]
MCF-7	Breast cancer	Not specified, but cytotoxic effects observed	Not specified	[7]
MDA-MB-231	Breast cancer	Not specified, but cytotoxic effects observed	[7]	
P388	Murine leukemia	38.49	Not specified	[8]

Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values for **L-Citronellol** are not extensively reported, its enantiomer, (+)-citronellol, and the related compound, citronellal, have shown antimicrobial activity. The MIC values for citronellal are provided in Table 3 as an indicator of the potential antimicrobial efficacy of this class of compounds.

Microorganism	Compound	MIC (mg/mL)	Reference
Escherichia coli	Citronellal	37.5	[3][9]
Staphylococcus aureus	Citronellal	18.8	[3][9]
Penicillium digitatum	Citronellal	1.36	[10]
Trichophyton rubrum	Citronellol	0.008 - 1.024	[11]

Toxicity

The acute toxicity of citronellol has been evaluated in animal models. The LD₅₀ values are summarized in Table 4.

Route of Administration	Animal Model	LD ₅₀ (mg/kg)	Reference
Oral	Rat	3450	[2]
Dermal	Rabbit	2650	[2]
Intramuscular	Mouse	4000	[2]

Experimental Protocols

Synthesis of L-Citronellol by Asymmetric Hydrosilylation of Citral

This method provides a pathway to enantiomerically enriched **L-Citronellol** from citral.[\[12\]](#)

Materials:

- Citral (neral and geranial mixture)
- Monohydrosilane (reducing agent)
- Chiral ruthenium complex (catalyst)

- Lewis acid (auxiliary agent)
- Anhydrous solvent (e.g., THF)
- Standard laboratory glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

- Under an inert argon atmosphere, dissolve the chiral ruthenium complex and the Lewis acid in the anhydrous solvent in a Schlenk flask.
- Add citral to the catalyst solution.
- Slowly add the monohydrosilane to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
- Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required duration (e.g., 2-4 hours).^[12]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, quench the reaction by carefully adding a quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain **L-Citronellol**.

Purification of L-Citronellol by Vacuum Fractional Distillation

This technique is suitable for purifying **L-Citronellol** from essential oils or reaction mixtures based on differences in boiling points.^{[13][14]}

Apparatus:

- Vacuum fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a vacuum pump, and a manometer.

Procedure:

- Charge the distillation flask with the crude **L-Citronellol** mixture.
- Assemble the vacuum fractional distillation apparatus, ensuring all joints are properly sealed.
- Gradually reduce the pressure inside the system to the desired vacuum level (e.g., 10-30 mmHg) using the vacuum pump.[\[15\]](#)
- Begin heating the distillation flask gently.
- Monitor the temperature at the top of the fractionating column (head temperature).
- Collect the different fractions that distill over at specific temperature ranges. **L-Citronellol** will distill at a lower temperature under vacuum compared to its atmospheric boiling point.
- Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of **L-Citronellol**.
- Combine the fractions with high purity **L-Citronellol**.

Analysis of L-Citronellol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of **L-Citronellol**.[\[7\]](#)[\[12\]](#)[\[16\]](#)

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.

- Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).[12]

Sample Preparation:

- Dilute the **L-Citronellol** sample in a suitable solvent (e.g., methanol or acetone) to an appropriate concentration (e.g., 1 μL in 1 mL).[12]

GC-MS Parameters:

- Injector Temperature: 280 $^{\circ}\text{C}$ [12]
- Carrier Gas: Helium
- Oven Temperature Program:
 - Initial temperature: 60 $^{\circ}\text{C}$, hold for a few minutes.
 - Ramp up to 240 $^{\circ}\text{C}$ at a rate of 3 $^{\circ}\text{C}/\text{minute}$.[12]
- Mass Spectrometer:
 - Ionization mode: Electron Ionization (EI)
 - Scan range: e.g., m/z 40-400

Data Analysis:

- Identify the **L-Citronellol** peak in the chromatogram based on its retention time.
- Confirm the identity by comparing the obtained mass spectrum with a reference library (e.g., NIST). Key fragments for citronellol include m/z 41, 67, and 69.
- Quantify the amount of **L-Citronellol** by integrating the peak area and comparing it to a calibration curve prepared with **L-Citronellol** standards.

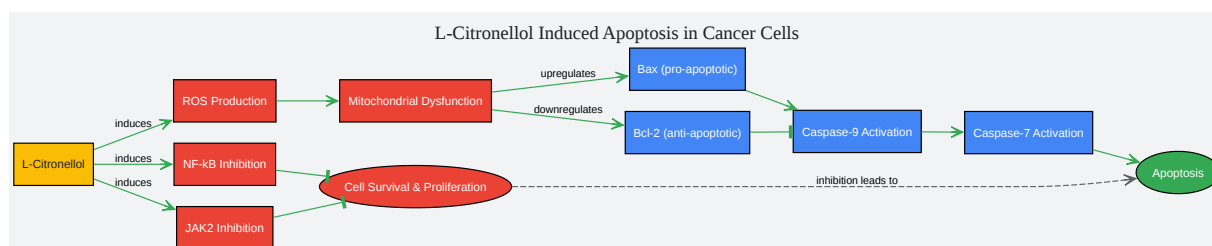
Signaling Pathways and Mechanisms of Action

L-Citronellol exerts its biological effects through the modulation of various intracellular signaling pathways.

Anticancer Mechanisms

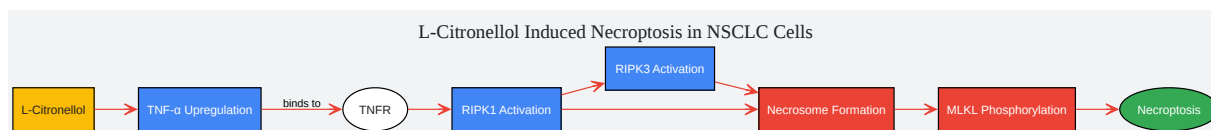
L-Citronellol induces cell death in cancer cells through multiple pathways, including apoptosis and necroptosis.

- **Mitochondrial-Mediated Apoptosis:** **L-Citronellol** can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to altered mitochondrial membrane potential.^[7] This results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately activating caspases-9 and -7.^[7]
- **TNF- α Mediated Necroptosis:** In some cancer cells, such as non-small cell lung cancer cells, **L-Citronellol** can induce necroptosis.^{[2][17]} This process is initiated by the upregulation of Tumor Necrosis Factor-alpha (TNF- α), which leads to the activation of Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3).^{[2][17]} This signaling cascade results in the formation of the necrosome complex and subsequent programmed necrotic cell death.^[17]
- **Modulation of NF- κ B and JAK2 Pathways:** **L-Citronellol** has been shown to inhibit the Nuclear Factor-kappa B (NF- κ B) and Janus Kinase 2 (JAK2) signaling pathways in glioblastoma cells.^{[18][19]} By inhibiting these pathways, which are often constitutively active in cancer and promote cell survival and proliferation, **L-Citronellol** can induce apoptosis.^{[18][19]}



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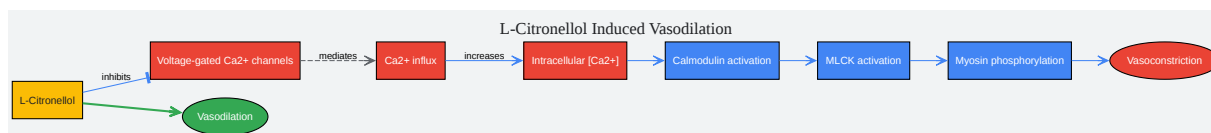
Caption: **L-Citronellol** induced apoptosis signaling pathway.

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Caption: **L-Citronellol** induced necroptosis signaling pathway.

Vasodilatory Mechanism

L-Citronellol induces vasodilation, leading to a hypotensive effect. This action is primarily mediated by its direct effect on vascular smooth muscle cells.[4][20] The proposed mechanism involves the inhibition of calcium influx through voltage-gated calcium channels in the smooth muscle cell membrane.[20] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and vasodilation.[20]

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Caption: **L-Citronellol** induced vasodilation signaling pathway.

Conclusion

L-Citronellol is a versatile acyclic monoterpenoid with a well-characterized safety profile and a growing body of evidence supporting its potential as a therapeutic agent. Its demonstrated anticancer and antihypertensive activities, mediated through distinct signaling pathways, present exciting opportunities for drug development. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating the synthesis, purification, and analysis of **L-Citronellol**. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

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